![molecular formula C20H28F2N2 B4924549 1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine CAS No. 419578-52-2](/img/structure/B4924549.png)
1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
“1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It is not intended for human or veterinary use and is for research use only. The molecular formula is C20H28F2N2 and the molecular weight is 334.4 g/mol.
Synthesis Analysis
Pyrrolopyrazine derivatives, including “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The pyrrolopyrazine scaffold in “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring .Scientific Research Applications
- Abstract : Fast proton-induced fission of 238U has been investigated from the threshold up to 40 MeV. Fission variables, including cross-sections, mass distributions, and prompt neutron emission, were evaluated using the Brosa model and the Talys code .
- Context : The OPERAs research project aims to move ecosystem services and natural capital concepts beyond academia into practical implementation for sustainable ecosystem management .
- Abstract : Oprea1_016412 could be used in continuous flow conditions for synthesizing 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst .
- Reactivity : Benzylic positions are susceptible to nucleophilic substitution (SN1 or SN2) and free radical bromination reactions .
Proton-Induced Fission Studies
Ecosystem Management
Flow Synthesis of 1,2,3-Triazoles
Benzylic Position Reactions
Antarctic UAV Research
Future Directions
The pyrrolopyrazine structure, including “1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-cyclohexyl-2-[(2,6-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2/c21-17-8-4-9-18(22)16(17)14-24-13-12-23-11-5-10-19(23)20(24)15-6-2-1-3-7-15/h4,8-9,15,19-20H,1-3,5-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOABLFXYUKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-2-[(2,6-difluorophenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
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